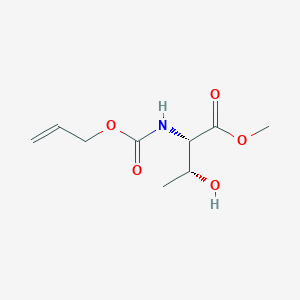![molecular formula C8H9N3S2 B2515603 N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amin CAS No. 343374-14-1](/img/structure/B2515603.png)
N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative, a class of compounds that have garnered interest due to their potential biological activities, particularly as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer. Therefore, the synthesis and study of thienopyrimidine derivatives are of significant importance in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-amine derivatives has been achieved through a microwave-accelerated condensation followed by a Dimroth rearrangement. This method involves the reaction of thiophene precursors with dimethylformamide dimethylacetal to obtain N'-(2-cyanoaryl)-N,N-dimethylformimidamides, which are then condensed with various anilines to produce the desired compounds . This synthetic route provides rapid access to a library of compounds, which is advantageous for the development of new pharmacological agents.
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using single-crystal X-ray diffraction techniques. For instance, the complete crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, a compound designed as a new inhibitor of CLK1 and DYRK1A kinases, was determined, revealing an orthorhombic crystal system with specific space group and lattice parameters . These structural insights are crucial for understanding the interaction of these compounds with their biological targets and can inform the design of more potent and selective kinase inhibitors.
Chemical Reactions Analysis
The chemical reactivity of thienopyrimidine derivatives has been explored through various reactions. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with different alkylating agents leads to the formation of various substituted pyrimidines, including thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidine derivatives. These reactions demonstrate the versatility of thienopyrimidine scaffolds in chemical synthesis and their potential for generating diverse compounds with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. Polymorphism, as observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, affects the material's properties, including solubility, stability, and bioavailability. The presence of different hydrogen bonding patterns and aromatic pi-pi interactions in the polymorphs can lead to variations in these properties, which are important considerations in drug design and development .
Wissenschaftliche Forschungsanwendungen
Antitumormittel
Thieno[3,2-d]pyrimidin-Derivate, einschließlich „N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amin“, wurden synthetisiert und als potente Antitumormittel bewertet . Diese Verbindungen haben eine bemerkenswerte Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt, darunter SU-DHL-6-, WSU-DLCL-2- und K562-Zellen . Sie haben auch eine geringe Toxizität gegenüber HEK-293T-Zellen gezeigt .
EZH2-Inhibitoren
Diese Verbindungen wurden durch strukturelle Modifikationen von Tazemetostat als EZH2-Inhibitoren synthetisiert . EZH2 ist ein Histon-Lysin-N-Methyltransferase-Enzym, das oft mit verschiedenen Krebsarten in Verbindung gebracht wird. Die Hemmung dieses Enzyms kann zur Behandlung dieser Krebsarten beitragen .
Antiproliferative Mittel
Thieno[3,2-d]pyrimidin-Derivate haben eine signifikante antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt . Dies bedeutet, dass sie das Wachstum dieser Krebszellen hemmen können, was sie für die Krebsbehandlung nützlich macht .
Apoptose-Induktoren
Es wurde festgestellt, dass diese Verbindungen Apoptose in Krebszellen induzieren . Apoptose oder programmierter Zelltod ist ein Prozess, der innerhalb einer Zelle ausgelöst werden kann, um zu ihrer Selbstzerstörung zu führen. Die Induktion von Apoptose in Krebszellen kann zur Behandlung von Krebs beitragen .
Autophagie-Induktoren
Es wurde auch festgestellt, dass Thieno[3,2-d]pyrimidin-Derivate Autophagie in Krebszellen induzieren . Autophagie ist ein Prozess, bei dem Zellen ihre eigenen Bestandteile recyceln, um die notwendigen Bausteine für die Aufrechterhaltung zellulärer Funktionen und die Anpassung an Stress bereitzustellen. Die Induktion von Autophagie in Krebszellen kann zu Zelltod führen, was bei der Krebsbehandlung von Vorteil sein kann .
Kinase-Inhibitoren
Diese Verbindungen haben vielversprechende Ergebnisse als Kinase-Inhibitoren gezeigt . Kinasen sind Enzyme, die an vielen zellulären Prozessen beteiligt sind, einschließlich Zellwachstum und -teilung, und sie sind oft Ziele für die Krebstherapie .
Wirkmechanismus
Target of Action
The primary target of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mycobacteria . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production .
Result of Action
The inhibition of Cyt-bd by N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine leads to ATP depletion in Mycobacterium tuberculosis . This disrupts the bacterium’s energy metabolism, which can inhibit its growth and proliferation .
Action Environment
The action of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary between different strains of Mycobacterium tuberculosis, which may affect the compound’s efficacy .
Zukünftige Richtungen
The future directions for the study of “N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” could involve further exploration of its potential as a drug target in Mycobacterium tuberculosis, particularly in the context of developing a drug combination targeting energy metabolism . Further studies could also focus on optimizing its synthesis and improving its potency against different mycobacterial strains.
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCNHFIVXEYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)



amine hydrochloride](/img/structure/B2515528.png)





![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)